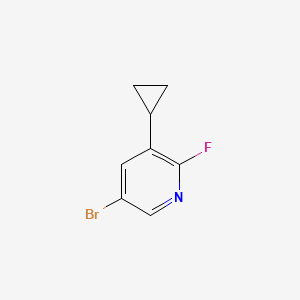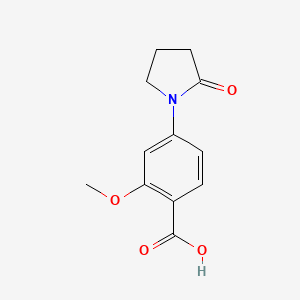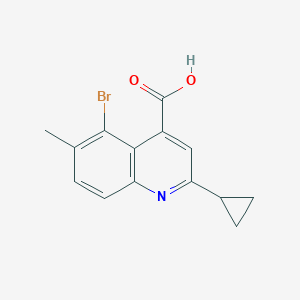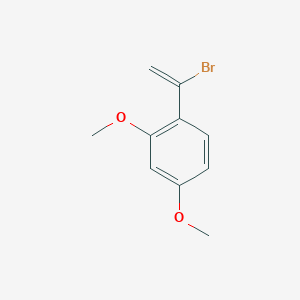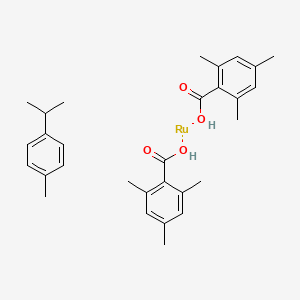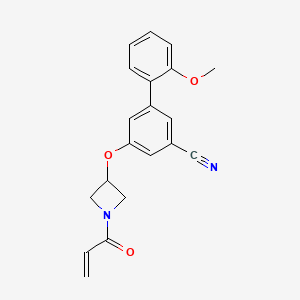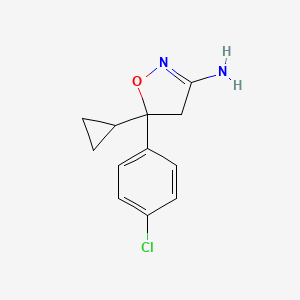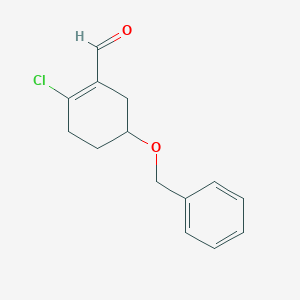
5-(Benzyloxy)-2-chloro-1-cyclohexenecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “MFCD32632746” is a chemical entity with significant interest in various scientific fields. This compound is known for its unique structural properties and potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential for future research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD32632746” involves a series of chemical reactions that require specific reagents and conditions. The preparation method typically includes the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product. The synthetic route may involve multiple steps, including the formation of intermediate compounds that are subsequently transformed into the final product.
Industrial Production Methods
Industrial production of “MFCD32632746” is designed to be efficient and scalable. The process often involves large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
“MFCD32632746” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert “MFCD32632746” into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of “MFCD32632746” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of “MFCD32632746” depend on the specific reaction conditions and reagents used. These products can include a range of oxidized, reduced, and substituted derivatives that have distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
“MFCD32632746” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the production of specialty chemicals, materials, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of “MFCD32632746” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s effects and potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to “MFCD32632746” include those with analogous structural features and chemical properties. Examples of similar compounds may include other organic molecules with similar functional groups or core structures.
Uniqueness
“MFCD32632746” is unique due to its specific structural attributes and reactivity profile. Its distinct chemical properties make it suitable for particular applications that may not be achievable with other similar compounds. The comparison highlights the compound’s potential advantages and limitations in various contexts.
Propiedades
Fórmula molecular |
C14H15ClO2 |
|---|---|
Peso molecular |
250.72 g/mol |
Nombre IUPAC |
2-chloro-5-phenylmethoxycyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C14H15ClO2/c15-14-7-6-13(8-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-5,9,13H,6-8,10H2 |
Clave InChI |
PYEOHAUZOYQWDH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=C(CC1OCC2=CC=CC=C2)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


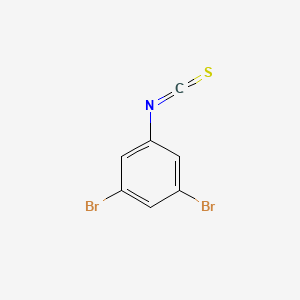
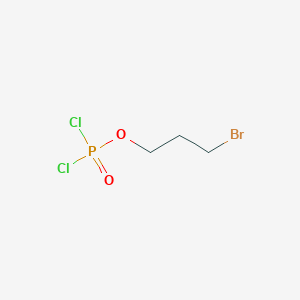
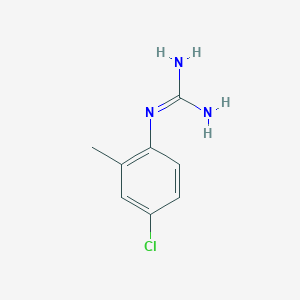
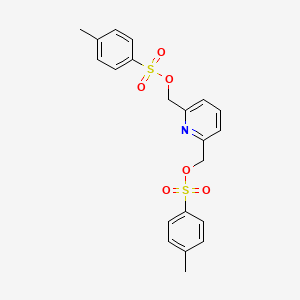
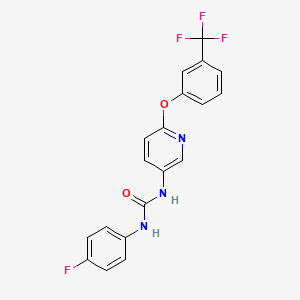
![[(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene](/img/structure/B13696280.png)
